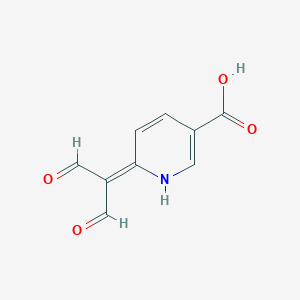

(2,6-Dimethoxy-4-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

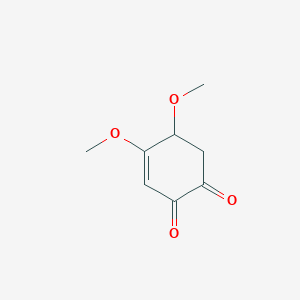

“(2,6-Dimethoxy-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 . This compound can be used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds .

Molecular Structure Analysis

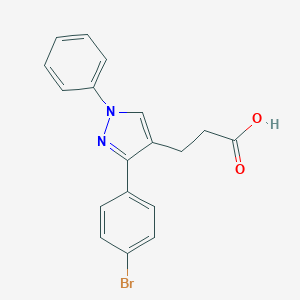

The molecular structure of “(2,6-Dimethoxy-4-methylphenyl)boronic acid” is represented by the SMILES stringOB(O)C(C(OC)=C1)=C(OC)C=C1C . This indicates the presence of boronic acid and methoxy groups attached to a methylphenyl core . Chemical Reactions Analysis

“(2,6-Dimethoxy-4-methylphenyl)boronic acid” can participate in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . It can also be involved in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are utilized as precursors for the preparation of N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis

“(2,6-Dimethoxy-4-methylphenyl)boronic acid” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

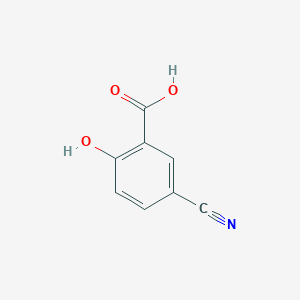

Suzuki-Miyaura Coupling Reaction

“(2,6-Dimethoxy-4-methylphenyl)boronic acid” can be used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to construct carbon-carbon bonds .

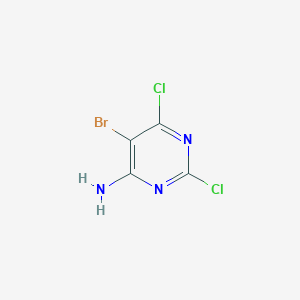

Synthesis of N-Heterocyclic Carbene Ligands

This compound can also be used in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides . These bromides are utilized as precursors for the preparation of N-heterocyclic carbene ligands . N-heterocyclic carbenes are a class of organic compounds that have a variety of applications in catalysis.

Protodeboronation of Pinacol Boronic Esters

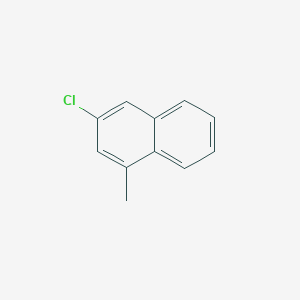

“(2,6-Dimethoxy-4-methylphenyl)boronic acid” can be involved in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov hydromethylation of alkenes , a valuable but previously unknown transformation .

Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B

The protodeboronation process mentioned above has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are both complex natural products with interesting biological activities.

Formal Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH2–homologation, the protodeboronation of “(2,6-Dimethoxy-4-methylphenyl)boronic acid” allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .

Synthesis of Methoxy Protected (-)-Δ8-THC and Cholesterol

The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol . This demonstrates the utility of this compound in the synthesis of complex molecules.

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction to construct carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dimethoxy-4-methylphenyl)boronic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets

Propriétés

IUPAC Name |

(2,6-dimethoxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPCCSCZXRYUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596655 |

Source

|

| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176528-19-1 |

Source

|

| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)